molecular formula C8H11FO B6177436 6-fluorospiro[3.3]heptane-2-carbaldehyde CAS No. 2715119-95-0

6-fluorospiro[3.3]heptane-2-carbaldehyde

Cat. No.: B6177436
CAS No.: 2715119-95-0
M. Wt: 142.2
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Description

6-fluorospiro[3.3]heptane-2-carbaldehyde is a chemical compound with the molecular formula C8H11FO and a molecular weight of 142.17 g/mol . It is characterized by a spirocyclic structure, which includes a fluorine atom and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as a fluorinated ketone, under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the resulting intermediate can introduce the aldehyde functionality .

Industrial Production Methods

While specific industrial production methods for 6-fluorospiro[3This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[3.3]heptane-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorospiro[3.3]heptane-2-carbaldehyde
  • 6-bromospiro[3.3]heptane-2-carbaldehyde
  • 6-methylspiro[3.3]heptane-2-carbaldehyde

Uniqueness

6-fluorospiro[3.3]heptane-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

2715119-95-0

Molecular Formula

C8H11FO

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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